molecular formula C19H17BrN4O3S B3303311 N-(4-bromophenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide CAS No. 920340-09-6

N-(4-bromophenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide

Cat. No.: B3303311
CAS No.: 920340-09-6
M. Wt: 461.3 g/mol
InChI Key: PTFODXFPALOYFY-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide ( 920340-09-6) is a synthetic small molecule with a molecular formula of C19H17BrN4O3S and a molecular weight of 461.33 g/mol . This chemical entity features a complex structure that incorporates a pyridin-4-one core, a (pyrimidin-2-ylthio)methyl substituent, and an N-(4-bromophenyl)acetamide moiety, making it a compound of significant interest in medicinal chemistry and drug discovery research . The presence of both nitrogen and oxygen heterocycles, along with the sulfur bridge, suggests potential for diverse biological interactions. Compounds with similar structural features are frequently investigated for their antimicrobial properties, as they can interfere with critical cellular processes in pathogens . The specific mechanism of action for this compound is an area of active investigation, but analogous molecules have been shown to exert their effects through mechanisms such as the inhibition of nucleic acid synthesis, disruption of bacterial cell membrane permeability, or interference with key metabolic pathways . This product is provided for research purposes only and is strictly intended for use in laboratory studies. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O3S/c1-27-17-10-24(11-18(26)23-14-5-3-13(20)4-6-14)15(9-16(17)25)12-28-19-21-7-2-8-22-19/h2-10H,11-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFODXFPALOYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CSC2=NC=CC=N2)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

  • Antitumor Activity : Research indicates that compounds containing pyrimidine derivatives exhibit promising antitumor properties. For instance, studies have shown that the incorporation of bromophenyl and methoxy groups enhances the cytotoxicity against various cancer cell lines. The specific mechanisms often involve the induction of apoptosis and inhibition of cell proliferation, making this compound a candidate for further antitumor drug development .
  • Antimicrobial Properties : Compounds with similar structural features have been reported to possess antimicrobial activities. The thioether linkage in the pyrimidine moiety may play a crucial role in enhancing the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition : The compound is also being explored for its potential as an enzyme inhibitor. Pyrimidine derivatives are known to inhibit various enzymes involved in metabolic pathways, which can be beneficial in treating diseases such as diabetes and obesity by modulating glucose metabolism .

Medicinal Chemistry Applications

  • Drug Design : The unique structural components of N-(4-bromophenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide make it an attractive scaffold for drug design. Medicinal chemists can modify the existing structure to optimize its pharmacokinetic properties, improving absorption, distribution, metabolism, and excretion (ADME) profiles .
  • Lead Compound Development : Given its diverse biological activities, this compound can serve as a lead structure for developing new therapeutic agents targeting specific diseases. Its modification could yield derivatives with enhanced potency and selectivity against particular biological targets .

Case Study 1: Antitumor Activity in Breast Cancer Models

A recent study evaluated the antitumor effects of this compound on breast cancer cell lines. The results demonstrated significant cytotoxic effects at micromolar concentrations, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against several bacterial strains including E. coli and S. aureus. The results indicated that it exhibited moderate to strong antibacterial activity, suggesting its potential application in developing new antibiotics.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 3- or 4-methoxybenzyl groups in pyridazinone derivatives enhance FPR selectivity, whereas the target compound’s pyrimidinylthio-methyl group may confer distinct solubility or steric properties .
  • Thioether Linkage : Compound 5.5 () shares a thioether group with the target compound but lacks the methoxy group, resulting in a lower melting point (>259°C vs. undetermined for the target) .

Quinazolinone-Based Acetamide Derivatives

Quinazolinone analogs with acetamide linkers demonstrate antimicrobial and antitubercular activity, highlighting the importance of the core heterocycle:

Compound Name Core Structure Key Substituents Biological Activity Reference
2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide Quinazolin-4-one Chloro, methyl, phenyl InhA inhibitor (anti-TB)
N-(2-Hydroxy-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (4d) Quinazolin-4-one Hydroxy, methylphenyl Mycobacterium bd oxidase inhibitor
Target Compound Pyridin-4-one Methoxy, pyrimidinylthio-methyl Unknown N/A

Key Observations :

  • Antimicrobial Activity: Quinazolinone derivatives inhibit bacterial enzymes like InhA, whereas pyridinone/pyrimidinone compounds (e.g., FPR agonists) target human immune receptors .
  • Substituent Flexibility: Hydroxy and chloro groups in quinazolinones improve binding to microbial targets, whereas bromophenyl and thioether groups in the target compound may favor eukaryotic targets .

Key Observations :

  • Higher melting points (>240°C) are observed in hydroxy-substituted quinazolinones (4d) and thioether-containing pyrimidinones (5.5), likely due to intermolecular hydrogen bonding and sulfur-mediated crystal packing .
  • The target compound’s methoxy and pyrimidinylthio groups may reduce crystallinity compared to chlorophenoxy or piperazinyl analogs (e.g., 8c, m.p. 118–120°C) .

Spectral Data Comparison

  • 1H-NMR: The target compound’s pyrimidinylthio-methyl group would resonate near δ 4.05 ppm (similar to Compound 5.5’s SCH2 signal) . Methoxy groups typically appear at δ 3.7–3.9 ppm, as seen in FPR-active pyridazinones .
  • IR Spectroscopy: Carbonyl stretches (C=O) in pyridinone/pyridazinone cores appear near 1670–1690 cm⁻¹, consistent with and .

Q & A

Q. What are the critical synthetic steps for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, including:

  • Thioether formation : Coupling pyrimidin-2-ylthiol with a bromomethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Acetamide linkage : Reacting the intermediate with 4-bromophenylamine via nucleophilic acyl substitution . Optimization focuses on solvent polarity (DMF or DMSO enhances reactivity), temperature (60–80°C for controlled kinetics), and catalyst selection (e.g., triethylamine for deprotonation) .

Q. Which spectroscopic techniques confirm structural integrity, and how are ambiguities resolved?

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from the pyridinone and pyrimidine rings .
  • IR Spectroscopy : Validate carbonyl (1680–1700 cm⁻¹) and thioether (600–700 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (±1 ppm error) . Ambiguities are addressed by comparing data with structurally analogous compounds (e.g., pyrimidine-thioacetamide derivatives) .

Q. What in vitro assays are suitable for preliminary evaluation of anticancer activity?

  • Cell viability assays : MTT or resazurin-based tests using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Control experiments : Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%) to rule out solvent toxicity .

Advanced Research Questions

Q. How can reaction yields be improved during scale-up synthesis?

  • Continuous flow reactors : Enhance mixing and heat transfer for thioether formation, reducing side products .
  • Purification : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water) to isolate high-purity product (>95%) .
  • Catalyst screening : Test alternatives like DBU for faster coupling kinetics .

Q. How do structural modifications impact biological activity?

SAR studies reveal:

Analog Modification Activity Change Source
N-(4-Nitrophenyl)-2-thioacetamideNitro substitutionEnhanced antimicrobial potency
6-Ethylthienopyrimidin-4-thiolRemoval of acetamide moietyLoss of anticancer activity
N-(4-Chlorophenyl)-2-thioacetamideChlorine substitutionImproved metabolic stability

Q. How to resolve contradictions between computational and experimental spectral data?

  • DFT calculations : Refine computational models by adjusting solvent parameters (e.g., PCM for DMSO) and basis sets (B3LYP/6-31G*) .
  • Validation : Cross-check ¹³C NMR chemical shifts with predicted values for analogs (e.g., pyrimidine derivatives with similar substituents) .

Q. What molecular docking strategies predict target interactions?

  • Software : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., kinase domains) .
  • Validation : Compare docking scores with experimental IC₅₀ values from kinase inhibition assays .

Q. How to mitigate off-target effects in biological activity studies?

  • Selectivity profiling : Screen against a panel of related targets (e.g., 50+ kinases) to identify selectivity .
  • Solubility optimization : Use co-solvents (e.g., PEG-400) or nanoformulation to improve bioavailability and reduce aggregation .

Q. What are best practices for derivative synthesis?

  • Functional group variation : Replace methoxy with ethoxy or halogens to probe electronic effects .
  • Characterization : Employ LC-MS for real-time reaction monitoring and HRMS for final product validation .

Q. How do solvents and catalysts influence regioselectivity?

  • Solvent effects : Polar aprotic solvents (DMF) stabilize transition states in SN2 reactions, favoring pyrimidine-thioether formation .
  • Catalysts : NaH promotes deprotonation of thiols, reducing side reactions during coupling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide

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